molecular formula C18H18N4O2 B2755873 Fmoc-DAP-N3 CAS No. 1021422-85-4

Fmoc-DAP-N3

Cat. No.: B2755873
CAS No.: 1021422-85-4
M. Wt: 322.368
InChI Key: XXWDONRFYHZMAK-UHFFFAOYSA-N
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Description

Fmoc-DAP-N3: is a compound that contains an azide group and is used as a reagent in click chemistry. It is a short, linear spacer molecule with a fluorenylmethyloxycarbonyl (Fmoc) protected amino function. This compound is utilized in click conjugation and amid bond formation, either with small molecules or for bioconjugation with proteins and antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DAP-N3 typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the azide group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The azide group is then introduced by reacting the Fmoc-protected amine with sodium azide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWDONRFYHZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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